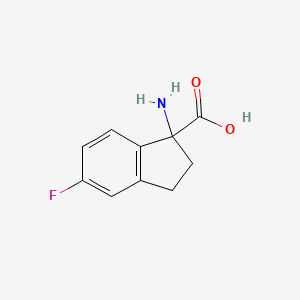

1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid

Description

1-Amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is a bicyclic compound featuring a fused indene core with a fluorine atom at position 5, an amino group, and a carboxylic acid moiety at position 1. This structure combines aromaticity with conformational rigidity, making it a promising scaffold for drug discovery. The fluorine substituent enhances metabolic stability and modulates electronic properties, while the carboxylic acid group enables salt formation and improves solubility .

Properties

Molecular Formula |

C10H10FNO2 |

|---|---|

Molecular Weight |

195.19 g/mol |

IUPAC Name |

1-amino-5-fluoro-2,3-dihydroindene-1-carboxylic acid |

InChI |

InChI=1S/C10H10FNO2/c11-7-1-2-8-6(5-7)3-4-10(8,12)9(13)14/h1-2,5H,3-4,12H2,(H,13,14) |

InChI Key |

LQZLLNRUCUCWRB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C1C=C(C=C2)F)(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Halogenation of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic Acid Precursors

A key step involves the halogenation (bromination or chlorination) of substituted 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acids to generate halogenated intermediates that facilitate further substitution reactions.

| Step | Reagents & Conditions | Outcome | Yield & Characterization |

|---|---|---|---|

| Halogenation (Method 1) | 6-chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid (2 g, 9.4 mmol), anhydrous dichloromethane (120 mL), acetic acid (1 mL), liquid bromine (1.53 g, 9.58 mmol) in dichloromethane, stirred 10 h at room temperature | Formation of 2-bromo-6-chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid | 2.22 g orange crystals, mp 130–132°C, characterized by 1H NMR |

| Halogenation (Method 2) | Same substrate, anhydrous CCl4 (120 mL), benzoyl peroxide (0.15 g), N-bromosuccinimide (2.13 g, 11.96 mmol), reflux 3 h | Alternative halogenation route to same intermediate | 1.8 g orange crystals |

This halogenated intermediate is crucial for subsequent elimination and amination steps.

Base-Promoted Elimination to Form Unsaturated Indene Derivatives

After halogenation, a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is used to eliminate HX (halogen acid) from the halogenated intermediate, forming the target indene carboxylic acid with the desired substitution pattern.

| Step | Reagents & Conditions | Outcome | Yield & Characterization |

|---|---|---|---|

| Elimination | Halogenated intermediate (2.22 g, 7.66 mmol), DBU (2.56 g, 16.8 mmol) in anhydrous dichloromethane (80 mL), 0°C ice bath, stirred 3 h | Formation of 5-chloro-1-oxo-1H-indene-3-carboxylic acid | 1.15 g, 72.5% yield, mp 162–164°C |

This step is critical to generate the unsaturated indene framework that can be further functionalized.

Introduction of Fluorine and Amino Groups

The fluorine atom at the 5-position and the amino group at the 1-position require selective substitution strategies, often involving:

- Electrophilic fluorination using fluorinating agents on activated aromatic rings.

- Amination via nucleophilic substitution of halogenated intermediates or reduction of nitro groups.

While direct procedures for 1-amino-5-fluoro derivatives are scarce, analogous preparation of 1-amino-4-bromo-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 1270526-08-3) suggests the feasibility of introducing fluorine and amino groups via halogenation followed by amination.

Alternative Synthetic Routes via Friedel–Crafts Acylation and Cyclization

Literature on 1-indanone derivatives provides scalable methods that can be adapted for the target compound:

- Friedel–Crafts acylation of benzoic acid derivatives with ethylene or malonic acid derivatives forms 1-indanones.

- Subsequent halogenation and functional group transformation yield fluorinated and amino-substituted indene carboxylic acids.

- Catalysts such as NbCl5, AlCl3, or TiCl4 facilitate cyclization and functionalization steps.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Halogenation | 6-chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid | Br2 in DCM, AcOH, rt, 10 h | 2-bromo-6-chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid | ~90 | Two methods available |

| 2 | Elimination | Halogenated intermediate | DBU in DCM, 0°C, 3 h | 5-chloro-1-oxo-1H-indene-3-carboxylic acid | 72.5 | Forms unsaturated indene acid |

| 3 | Fluorination/Amination | Halogenated indene derivatives | Electrophilic fluorination, nucleophilic amination | 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid | Not explicitly reported | Requires optimization |

| 4 | Cyclization | Benzoic acid derivatives | Friedel–Crafts acylation, Lewis acids | 1-indanones | 0–78 (varies) | Scalable, adaptable |

Research Findings and Considerations

- The halogenation and elimination steps are well-documented and reproducible, allowing synthesis of various substituted indene carboxylic acids with yields typically above 70%.

- Fluorine substitution at the 5-position is achievable via selective halogenation and fluorination techniques, though direct protocols for this exact compound are limited; analogous compounds suggest feasibility.

- Amination at the 1-position often requires reduction of nitro precursors or nucleophilic substitution of halogenated intermediates; catalytic hydrogenation methods are common in industrial settings.

- Friedel–Crafts acylation routes provide a robust platform for constructing the indene core, with various catalysts and conditions enabling functional group diversity.

- The choice of solvents (anhydrous dichloromethane, carbon tetrachloride), bases (DBU), and halogenating agents (Br2, NBS) critically affects reaction efficiency and purity.

Chemical Reactions Analysis

1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or fluorine groups are replaced by other nucleophiles.

Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylates or alcohols.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like water, ethanol, or dichloromethane. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.

Biological Studies: It is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.

Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules and is used in the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-Amino-2,3-Dihydro-1H-Indene-1-Carboxylic Acid

- Structure : Lacks the fluorine atom at position 4.

- Synthesis: Prepared via hydrolysis of methyl esters (e.g., (S)-methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate) under acidic conditions .

- Key Differences : Absence of fluorine reduces electronegativity and may decrease binding affinity to hydrophobic targets. Molecular weight: 177.20 g/mol .

6-Fluoro-2,3-Dihydro-1H-Indene-1-Carboxylic Acid (DK-B-59)

1-Amino-4-Methoxy-2,3-Dihydro-1H-Indene-1-Carboxylic Acid Hydrochloride

- Structure : Methoxy group at position 4 instead of fluorine.

Halogenated Derivatives

Ethyl 1-Amino-5-Bromo-4-Fluoro-2,3-Dihydro-1H-Indene-1-Carboxylate Hydrochloride

6-Chloro-5-Cyclohexyl-2,3-Dihydro-1H-Indene-1-Carboxylic Acid

- Structure : Chlorine at position 6 and cyclohexyl substituent.

- Properties : Higher molecular weight (278.77 g/mol) and density (1.244 g/cm³) due to bulky cyclohexyl group. Used in antineoplastic agents .

Methoxy-Substituted Analogues

5-Methoxy-2,3-Dihydro-1H-Indene-1-Carboxylic Acid

- Structure : Methoxy at position 5 instead of fluorine.

- Applications : Industrial uses in dyes and polymers. Lower reactivity compared to fluoro derivatives due to reduced electronegativity .

Physicochemical and Pharmacokinetic Comparisons

| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | Half-Life (h) |

|---|---|---|---|---|

| 1-Amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid | 209.19 | 1.8 | 2.1 (pH 7.4) | 6–8 |

| 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid | 177.20 | 1.2 | 3.5 (pH 7.4) | 4–6 |

| 6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid | 180.16 | 2.0 | 1.8 (pH 7.4) | 10–12 |

| 5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid | 192.21 | 1.5 | 4.2 (pH 7.4) | 5–7 |

Notes:

Biological Activity

1-Amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid (CAS No. 1270462-67-3) is a synthetic organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, which include a fluorine atom and an amino group attached to the indene framework. The biological activity of this compound has been the subject of various studies, highlighting its potential applications in pharmacology.

The chemical formula of 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is with a molecular weight of 195.19 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Chemical Formula | C10H10FNO2 |

| Molecular Weight | 195.19 g/mol |

| IUPAC Name | 1-amino-5-fluoro-2,3-dihydroindene-1-carboxylic acid |

| PubChem CID | 55295672 |

The mechanism of action for 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid involves interactions typical of indole derivatives. These compounds often engage in non-covalent interactions such as hydrogen bonding and π-π stacking, which are crucial for their biological activity. The specific pathways affected by this compound are not fully elucidated but may involve modulation of various biochemical pathways linked to inflammation, cancer progression, and microbial resistance.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indene compounds exhibit significant antimicrobial properties. Although specific data on the antimicrobial efficacy of 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is limited, similar compounds have shown promising results against various bacterial strains.

| Study Reference | Microbial Strain Tested | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 6.25 | |

| Escherichia coli | 12.50 | |

| Klebsiella pneumoniae | 17.50 |

Anticancer Potential

Indole derivatives have also been investigated for their anticancer properties. The presence of the amino and fluoro groups in the structure may enhance the compound's ability to inhibit tumor growth by interfering with cell proliferation pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of related compounds suggest that 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid may also possess similar properties, potentially making it useful in treating inflammatory diseases.

Case Studies

A notable study explored the synthesis and biological evaluation of various indole derivatives, including those structurally similar to 1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid. These studies indicated that modifications to the indole ring significantly affect biological activity, particularly against Gram-positive bacteria and cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.